2-Methyl-3-(3-nitrophenyl)prop-2-enal
Description
2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS 37524-17-7) is an α,β-unsaturated aldehyde derivative characterized by a nitro group at the meta position of the phenyl ring and a methyl substituent on the propenal backbone. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . Limited biological activity data are available for this compound, though its structural analogs have shown diverse applications .
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBGZBUKZHURR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
This positional change alters electronic properties:
Substituent Variations: Trifluoromethyl vs. Nitro
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal (CAS 1563417-75-3) replaces the nitro group with a trifluoromethyl (-CF₃) substituent. Key differences include:
Parent Compound: Absence of Nitro Group
2-Methyl-3-phenylprop-2-enal (CAS 101-39-3) lacks the nitro group, serving as the structural parent:
- Molecular weight : 146.19 g/mol , significantly lower than the nitro derivative.
- Reactivity : Without the electron-withdrawing nitro group, the α,β-unsaturated aldehyde is less electrophilic, reducing its propensity for nucleophilic attack.
- Applications : Used in fragrances (e.g., cinnamaldehyde analogs) due to its aromatic aldehyde properties .
Methylthio-Substituted Analog
(2E)-2-(Methylthiomethyl)-3-phenylprop-2-enal (CAS 100857-79-2) introduces a methylthio (-SCH₃) group:
- Electronic effects: The -SCH₃ group is electron-donating, contrasting with -NO₂.
- Biological relevance : Thioether-containing compounds often exhibit antioxidant or enzyme-inhibitory activities, though specific data for this compound are unavailable .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The nitro group in this compound enhances electrophilicity, making it a candidate for Diels-Alder reactions or nucleophilic additions . In contrast, the trifluoromethyl derivative’s stability may favor use in catalytic asymmetric synthesis .
- Crystallography : Hydrogen bonding patterns (as per Etter’s graph-set analysis) likely differ between nitro and trifluoromethyl analogs due to variations in hydrogen bond acceptor strength .
- Biological Screening: While 3-substituted quinoxaline-2-ones (structurally distinct) show anti-inflammatory activity, the nitro-substituted propenal’s biological profile remains unexplored.
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